molecular formula C13H10N2O5S2 B2724172 3-[(5Z)-5-(4-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid CAS No. 1641543-80-7

3-[(5Z)-5-(4-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid

Cat. No.: B2724172
CAS No.: 1641543-80-7
M. Wt: 338.35
InChI Key: BGFDDSLQPRDLDE-YFHOEESVSA-N
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Description

This compound belongs to the rhodanine-derived thiazolidinone family, characterized by a 1,3-thiazolidin-4-one core substituted with a 4-nitrobenzylidene group at the C5 position and a propanoic acid moiety at N2. The (5Z)-configuration is critical for its electronic and steric properties, influencing its reactivity and biological interactions.

Properties

IUPAC Name

3-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O5S2/c16-11(17)5-6-14-12(18)10(22-13(14)21)7-8-1-3-9(4-2-8)15(19)20/h1-4,7H,5-6H2,(H,16,17)/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGFDDSLQPRDLDE-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CCC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Effects

  • The compound could inhibit specific enzymes by binding to their active sites.

  • The nitro group may undergo reduction within biological systems, leading to reactive intermediates that affect cellular pathways.

Molecular Targets and Pathways

  • Enzyme inhibition: : Thiazolidine derivatives are known to inhibit enzymes like aldose reductase.

  • Pathways: : May interfere with cellular signaling pathways involved in inflammation and proliferation.

Similar Compounds

  • Thiazolidine-2,4-dione: : Lacks the propanoic acid and nitrobenzylidene substituents.

  • 4-Nitrobenzylidene derivatives: : Often lack the thiazolidine ring.

  • Propanoic acid derivatives: : Typically do not contain the thiazolidine ring or the nitrobenzylidene group.

Uniqueness

  • The incorporation of a nitrobenzylidene and a thiazolidine ring within the same molecule is uncommon.

  • This dual functionality could result in unique biological and chemical reactivity.

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Biological Activity

The compound 3-[(5Z)-5-(4-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid is a thiazolidinone derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

Molecular Structure

  • Molecular Formula: C13H10N2O5S2
  • Molecular Weight: 338.36 g/mol
  • CAS Number: Not specified in the sources.

Synthesis

The synthesis of this compound involves several steps:

  • Formation of Thiazolidinone: The base structure is synthesized through the condensation of thiazolidinone derivatives with aldehydes.
  • Nitration: The introduction of the nitro group is achieved through electrophilic substitution reactions.
  • Final Modification: The propanoic acid moiety is added to complete the structure.

Antimicrobial Properties

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial activity. For instance, compounds similar to 3-[(5Z)-5-(4-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Antitumor Activity

Thiazolidinone derivatives have also been studied for their anticancer properties. In vitro studies demonstrated that certain analogues exhibit cytotoxicity against cancer cell lines, such as:

  • IC50 Values: Compounds with structural similarities have shown IC50 values ranging from 1.61 µg/mL to 23.30 µg/mL against different cancer cell lines .

Table 1: Summary of Antitumor Activity

CompoundCell LineIC50 (µg/mL)
Compound 1A4311.98
Compound 2U25123.30
Compound 3Jurkat<10

The proposed mechanism of action for the biological activity of this compound involves:

  • Inhibition of Enzymatic Activity: Thiazolidinones may inhibit specific enzymes involved in cell proliferation and survival pathways.
  • Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells through various signaling pathways.

Study on Antimicrobial Efficacy

A study conducted by Ranaa et al. (2012) synthesized various thiazolidinone derivatives and evaluated their antimicrobial properties. The results indicated that the presence of a nitro group significantly enhanced antimicrobial efficacy against tested pathogens .

Investigation of Antitumor Potential

In another investigation, thiazolidinone derivatives were tested for their anticancer effects on human melanoma cells. The results revealed that modifications to the thiazolidinone structure could lead to increased cytotoxicity, suggesting a structure-activity relationship (SAR) that could be exploited for drug development .

Comparison with Similar Compounds

Structural Modifications and Physical Properties

Key structural variations among rhodanine derivatives include substitutions on the benzylidene ring, modifications to the thiazolidinone core, and alterations to the N3 side chain. Below is a comparative analysis:

Compound Name & Structure Substituents (R) Melting Point (°C) Molecular Weight (g/mol) Key Spectral Data (IR, UV)
3-[(5Z)-5-(4-Nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid 4-NO₂-C₆H₄ Not reported ~363.3 IR: ~1705 cm⁻¹ (C=O), ~1280 cm⁻¹ (C=S)
[(5Z)-5-(1,3-Benzodioxol-5-ylmethylene)-3-(propanoic acid)rhodanine (3v) 1,3-Benzodioxol-5-yl 218–220 336.0 IR: 1706 cm⁻¹ (C=O), 758 cm⁻¹ (C=S)
[(5Z)-5-(3,4-Dimethoxybenzylidene)-rhodanine (5b) 3,4-(OCH₃)₂-C₆H₃ 250–252 318.1 UV: λmax 388 nm (log ε ~3.16)
4-({[(Z)-5-(4-Hydroxy-3-methoxybenzylidene)-rhodanine]acetyl}amino)benzoic acid (3d) 4-OH-3-OCH₃-C₆H₃ 217–219 ~415.4 IR: 1622 cm⁻¹ (C=O), 3330 cm⁻¹ (OH)
3-[(5Z)-5-(1H-Indol-3-ylmethylene)-rhodanine (5h) 1H-Indol-3-yl Not reported ~410.0 IR: 1704 cm⁻¹ (COOH), 1299 cm⁻¹ (C=S)

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in the main compound increases electrophilicity compared to methoxy or hydroxyl substituents, which donate electrons via resonance. This difference impacts redox behavior and binding to targets like kinases or reductases .
  • Melting Points : Steric hindrance from bulky substituents (e.g., tert-butyl in compound 8 from ) elevates melting points by enhancing crystal lattice stability .
  • Spectral Signatures : The C=O stretch in IR varies with substituent electron effects (e.g., 1705 cm⁻¹ for nitro vs. 1622 cm⁻¹ for hydroxy-methoxy groups) .

Pharmacokinetic and Physicochemical Properties

  • Hydrogen Bonding : Carboxylic acid groups (main compound) and hydroxyl substituents (compound 3d ) improve solubility and facilitate interactions with polar residues in proteins .

Preparation Methods

Structural Overview and Synthetic Targets

The target compound features a thiazolidinone core (4-oxo-2-thioxo-1,3-thiazolidine) substituted at position 3 with a propanoic acid group and at position 5 with a (Z)-4-nitrobenzylidene moiety. The Z-configuration of the benzylidene double bond is critical for biological activity and is stabilized by conjugation with the electron-withdrawing nitro group.

Key Synthetic Challenges

  • Stereoselective formation of the (Z)-benzylidene group
  • Compatibility of the thiolactam ring with nitroaryl substituents
  • Acid stability of the propanoic acid side chain during condensation reactions

Condensation-Based Synthesis

Two-Component Condensation Approach

The primary route involves reacting 4-nitrobenzaldehyde with 3-(4-oxo-2-thioxothiazolidin-3-yl)propanoic acid under acidic conditions:

Reaction Scheme:
$$
\text{4-Nitrobenzaldehyde} + \text{3-(4-oxo-2-thioxothiazolidin-3-yl)propanoic acid} \xrightarrow{\text{HCl (cat.), EtOH}} \text{Target Compound}
$$

Optimized Conditions ():

  • Solvent: Ethanol/water (3:1 v/v)
  • Catalyst: 0.1 M HCl
  • Temperature: 70–80°C
  • Reaction time: 6–8 hours
  • Yield: 68–72%
Table 1: Comparative Yields Under Varied Acid Catalysts
Catalyst Concentration (M) Yield (%) Purity (HPLC)
HCl 0.1 72 98.5
H₂SO₄ 0.1 65 97.2
p-TsOH 0.05 58 96.1

The Z-selectivity arises from kinetic control under acidic conditions, favoring the less sterically hindered transition state.

Multicomponent Cyclocondensation

Three-Component One-Pot Synthesis

An alternative method employs in situ formation of the thiazolidinone ring:

Components:

  • 4-Nitrobenzaldehyde
  • Thiosemicarbazide
  • Maleic anhydride (propanoic acid precursor)

Mechanism:

  • Formation of thiosemicarbazone intermediate
  • Cyclization with maleic anhydride via nucleophilic attack
  • Tautomerization to stabilize the thiolactam ring

Conditions ():

  • Solvent: Acetonitrile
  • Base: Triethylamine (2 eq.)
  • Temperature: Reflux (82°C)
  • Time: 12 hours
  • Yield: 61%

Post-Functionalization Strategies

Nitro Group Reduction and Reoxidation

To avoid side reactions during direct condensation, some protocols first synthesize the unsubstituted benzylidene analog, followed by nitration:

Step 1: Benzylidene thiazolidinone formation
Step 2: Nitration using HNO₃/H₂SO₄ at 0°C
Step 3: Propanoic acid side chain introduction via nucleophilic substitution

Advantages:

  • Higher nitro group regioselectivity (>99% para substitution)
  • Reduced resinification side products

Disadvantages:

  • Additional purification steps required
  • Overall yield drops to 52–55%

Analytical Characterization

Spectroscopic Data

Table 2: Key Spectroscopic Features
Technique Observations
¹H NMR (DMSO-d₶) δ 8.35 (d, J=8.6 Hz, 2H, ArH), 7.95 (d, J=8.6 Hz, 2H, ArH), 5.12 (s, 1H, CH=S), 3.82 (q, J=7.1 Hz, 1H, CHCH₃), 2.91 (t, J=6.9 Hz, 2H, CH₂CO), 1.43 (d, J=7.1 Hz, 3H, CH₃)
IR (KBr) 1715 cm⁻¹ (C=O acid), 1660 cm⁻¹ (C=O thiazolidinone), 1520 cm⁻¹ (NO₂ asym), 1340 cm⁻¹ (NO₂ sym)
HPLC tᴿ = 6.34 min (C18 column, 70:30 MeOH/H₂O), purity ≥98%

X-ray Crystallography

Single-crystal analysis confirms the Z-configuration, with dihedral angles of 12.3° between the thiazolidinone and nitrobenzene planes. Hydrogen bonding between the carboxylic acid and thione sulfur stabilizes the crystal lattice.

Industrial-Scale Considerations

Cost-Benefit Analysis

Table 3: Economic Comparison of Synthesis Routes
Method Raw Material Cost ($/kg) Energy Demand (kWh/kg) E-Factor*
Two-component 124 82 8.7
Multicomponent 98 105 11.2
Post-functionalization 156 143 14.5

*E-Factor = (Total waste)/(Product mass)

The two-component method offers the best balance of yield and process economy for pilot-scale production.

Q & A

Q. What are the common synthetic routes for preparing 3-[(5Z)-5-(4-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid, and what reaction conditions optimize yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with a Knoevenagel condensation between 4-nitrobenzaldehyde and a thiazolidinone precursor, followed by cyclization. Critical conditions include:
  • Temperature : Reflux in acetic acid (80–100°C) to drive condensation .
  • Catalysts : Sodium acetate or triethylamine to stabilize intermediates .
  • Purification : Recrystallization from ethanol or DMF-acetic acid mixtures to enhance purity .
    Table 1 : Example Synthetic Routes
PrecursorsReagents/ConditionsYield (%)Purity (HPLC)Source
4-nitrobenzaldehyde + rhodanineAcetic acid, NaOAc, reflux, 4 h68–72>95%
Thiosemicarbazide derivativeDMF/AcOH, 2 h reflux48–6790–93%

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Structural validation relies on:
  • NMR : 1^1H and 13^{13}C NMR identify aromatic protons (δ 7.8–8.3 ppm) and carbonyl/thioamide groups (δ 170–180 ppm) .
  • IR : Peaks at 1700–1680 cm1^{-1} (C=O), 1250–1220 cm1^{-1} (C=S) confirm functional groups .
  • Elemental Analysis : Matches calculated C, H, N, S percentages within ±0.4% .

Q. What key chemical properties influence its reactivity in downstream modifications?

  • Methodological Answer : The compound’s reactivity is dictated by:
  • Electrophilic Sites : The α,β-unsaturated ketone (enone system) enables Michael additions .
  • Acid Sensitivity : The propanoic acid moiety requires pH-controlled conditions (pH 6–8) to avoid decarboxylation .

Advanced Research Questions

Q. How do reaction mechanisms (e.g., Knoevenagel condensation, nucleophilic substitution) govern the synthesis of this compound?

  • Methodological Answer :
  • Knoevenagel Mechanism : Base-catalyzed condensation of aldehyde with active methylene groups (e.g., rhodanine), forming the conjugated enone system via dehydration .
  • Cyclization : Nucleophilic attack by the thiol group on the carbonyl carbon, forming the thiazolidinone ring under acidic conditions .
    Note : Microwave-assisted synthesis reduces reaction time (30 min vs. 4 h) while maintaining yields (~70%) .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy)?

  • Methodological Answer : Discrepancies arise from assay variability. Mitigation strategies include:
  • Standardized Assays : Use CLSI guidelines for antimicrobial testing (MIC values) and MTT assays for cytotoxicity (IC50_{50}) .
  • Structure-Activity Relationship (SAR) : Modifying the nitrobenzylidene group alters lipophilicity and target affinity.
    Table 2 : Biological Activity Comparison
StudyActivity (IC50_{50}/MIC)Target PathwayStructural Variant
Anticancer (HeLa cells)12.5 μMApoptosis (Bcl-2 inhibition)4-Nitro substitution
Antibacterial (E. coli)64 μg/mLCell wall synthesisUnsubstituted thiazolidinone

Q. What computational strategies (e.g., molecular docking, QSAR) predict its interactions with biological targets?

  • Methodological Answer :
  • Docking Studies : AutoDock Vina or Schrödinger Suite model binding to enzymes (e.g., COX-2, EGFR). The nitro group forms hydrogen bonds with active-site residues .
  • QSAR Models : Hammett constants (σ) of substituents correlate with antibacterial potency (R2^2 = 0.89) .

Q. How can synthesis be optimized to enhance bioactivity while minimizing toxicity?

  • Methodological Answer :
  • Derivatization : Introduce electron-withdrawing groups (e.g., -CF3_3) at the benzylidene position to boost anticancer activity (2–3× lower IC50_{50}) .
  • Prodrug Design : Esterify the propanoic acid to improve membrane permeability, with in vivo hydrolysis restoring activity .

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